

ZZM-1220: A Potent and Selective Modulator of the JNK Signaling Pathway

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Compound of Interest

Compound Name: ZZM-1220

Cat. No.: B12389186

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An In-depth Technical Guide on the Core Mechanism of Action

For Research and Drug Development Professionals

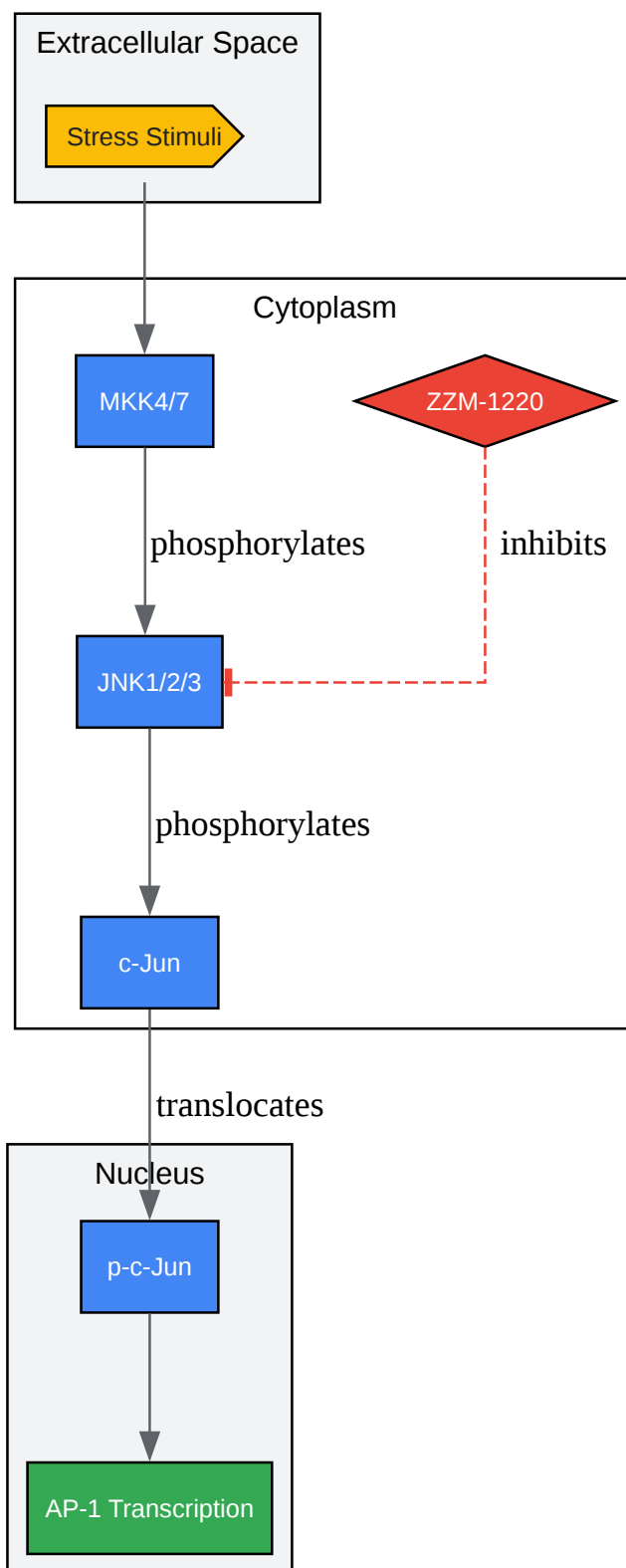
Abstract: **ZZM-1220** is a novel small molecule inhibitor demonstrating high potency and selectivity for c-Jun N-terminal kinase (JNK), a critical node in cellular stress signaling pathways. Dysregulation of the JNK pathway is implicated in numerous pathologies, including neurodegenerative diseases, inflammatory disorders, and oncology. This document provides a comprehensive overview of the core mechanism of action for **ZZM-1220**, including its effects on the downstream signaling cascade, quantitative pharmacological data, and detailed experimental protocols utilized for its characterization.

Core Mechanism of Action: JNK Inhibition

ZZM-1220 functions as a potent ATP-competitive inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3). By binding to the ATP-binding pocket of the kinase domain, **ZZM-1220** prevents the phosphorylation of JNK's primary downstream substrate, the transcription factor c-Jun. This inhibition effectively attenuates the cellular response to pro-inflammatory cytokines and environmental stressors that would otherwise activate this pathway. The blockade of c-Jun phosphorylation prevents its translocation to the nucleus and subsequent transcription of target genes involved in apoptosis and inflammation, such as AP-1.

Visualized Signaling Pathway

The following diagram illustrates the canonical JNK signaling pathway and the inhibitory point of action for **ZZM-1220**.



[Click to download full resolution via product page](#)**Figure 1:** JNK Signaling Pathway and **ZZM-1220** Inhibition Point.

Quantitative Pharmacological Data

The potency and selectivity of **ZZM-1220** were determined through a series of in vitro biochemical and cell-based assays. All data presented are the mean of at least three independent experiments.

In Vitro Kinase Inhibition

The inhibitory activity of **ZZM-1220** was assessed against a panel of kinases to determine its potency and selectivity.

Kinase Target	ZZM-1220 IC ₅₀ (nM)
JNK1	5.2
JNK2	8.1
JNK3	4.5
p38α	> 10,000
ERK1	> 10,000
AKT1	> 15,000

Table 1: Biochemical IC₅₀ values of **ZZM-1220** against JNK isoforms and other related kinases.

Cellular Potency

The ability of **ZZM-1220** to inhibit JNK signaling in a cellular context was measured by quantifying the phosphorylation of c-Jun in response to a stimulus.

Cell Line	Stimulus	ZZM-1220 EC ₅₀ (nM)
HeLa	Anisomycin (25 ng/mL)	25.8
SH-SY5Y	UV Radiation (40 J/m ²)	31.2

Table 2: Cellular EC₅₀ values for the inhibition of c-Jun phosphorylation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

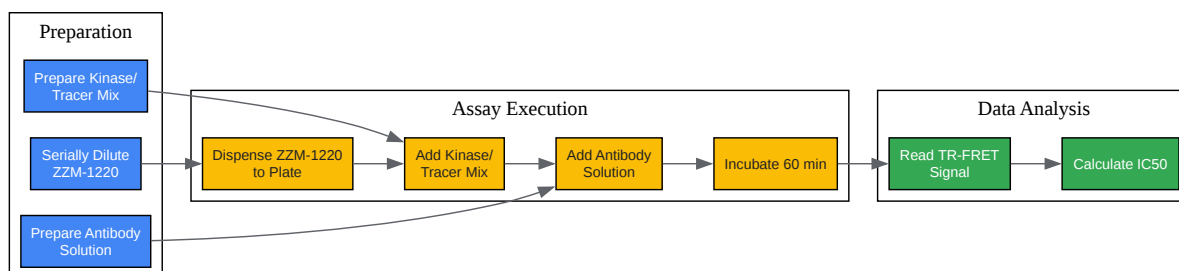
In Vitro Kinase Assay Protocol (LanthaScreen™ Eu Kinase Binding Assay)

This assay quantifies the binding of **ZZM-1220** to the target kinase by measuring the displacement of a fluorescent tracer.

- Reagent Preparation:
 - Prepare a 4X kinase/tracer mix in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
 - Prepare a 4X Eu-anti-tag antibody solution in the same buffer.
 - Perform a serial dilution of **ZZM-1220** in DMSO, followed by a 1:100 dilution in kinase buffer to create a 2X compound stock.
- Assay Procedure:
 - Add 5 µL of 2X **ZZM-1220** solution to the wells of a 384-well plate.
 - Add 2.5 µL of the 4X kinase/tracer mix to all wells.
 - Add 2.5 µL of the 4X Eu-anti-tag antibody to all wells.
 - Incubate at room temperature for 60 minutes, protected from light.
- Data Acquisition:
 - Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
 - Calculate the emission ratio and plot the results against the compound concentration to determine the IC₅₀ value.

Experimental Workflow Visualization

The following diagram outlines the workflow for determining the in vitro IC₅₀ of **ZZM-1220**.



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